molecular formula C27H25N3O5S2 B12055116 Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 477329-17-2

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12055116
CAS No.: 477329-17-2
M. Wt: 535.6 g/mol
InChI Key: ZVHCHLVIMOPJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a potent and selective cell-permeable inhibitor of the Proviral Integration Moloney Murine Leukemia Virus (Pim) kinase family, with high affinity for Pim-1. The Pim kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of downstream substrates involved in anti-apoptotic signaling and cell cycle progression. Its research value is significant in oncology, particularly for investigating signaling pathways in cancers such as leukemia and lymphoma, and for studying mechanisms of tumorigenesis and drug resistance. The compound's benzoate moiety contributes to its pharmacological properties and cell permeability. It is supplied as a solid and is intended for use in various biochemical and cellular assays to elucidate the biological functions of Pim-1 and to explore its potential as a therapeutic target. Researchers can utilize this inhibitor to study apoptosis induction, analyze synergistic effects with other chemotherapeutic agents, and validate Pim-1's role in specific cancer models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The chemical structure has the CAS Number 1094614-84-2 and a molecular weight of 589.66 g/mol.

Properties

CAS No.

477329-17-2

Molecular Formula

C27H25N3O5S2

Molecular Weight

535.6 g/mol

IUPAC Name

methyl 4-[[2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O5S2/c1-34-19-13-11-18(12-14-19)30-25(32)23-20-5-3-4-6-21(20)37-24(23)29-27(30)36-15-22(31)28-17-9-7-16(8-10-17)26(33)35-2/h7-14H,3-6,15H2,1-2H3,(H,28,31)

InChI Key

ZVHCHLVIMOPJJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Table 1: Key Reagents and Conditions

StageReagents/ConditionsPurposeYield Optimization
1Thiophene derivatives, cyclization agents (e.g., POCl₃), pyrolysis (200–265°C)Form pyrimidine ringHigh-temperature control prevents decomposition.
2Sodium ethyl sulfinate, Cu(I) catalyst, DMF, 65–70°CIntroduce sulfanyl groupAvoids over-oxidation by limiting reaction time.
3Thionyl chloride, methyl 4-aminobenzoate, methanol, refluxAcetylate amino groupExcess thionyl chloride ensures complete activation.

Detailed Synthesis Protocol

Stage 1: Benzothienopyrimidine Core Synthesis

Starting Material : 2-Amino-4,5-dihydrocyclopenta[b]thiophene-3-carboxylic acid.
Key Steps :

  • Cyclization : React with a ketone (e.g., 4-methoxyacetophenone) under acidic conditions (H₂SO₄) to form the pyrimidine ring.

  • Oxidation : Introduce the 4-oxo group via controlled oxidation (e.g., H₂O₂/Fe³⁺).

  • Pyrolysis : Heat at 200–265°C to eliminate water and stabilize the ring.

Example Reaction :
2-Amino-thiophene derivative+4-methoxyacetophenoneH2SO4Benzothienopyrimidine intermediate\text{2-Amino-thiophene derivative} + \text{4-methoxyacetophenone} \xrightarrow{\text{H}_2\text{SO}_4} \text{Benzothienopyrimidine intermediate}

Critical Factors :

  • Temperature : Pyrolysis at 200–265°C ensures ring closure without decomposition.

  • Solvent : Isopropanol or DMF facilitates intermediate isolation.

Stage 2: Sulfanyl-Acetyl Side Chain Introduction

Reagents : Sodium ethyl sulfinate, Cu(I) catalyst, DMF.
Mechanism :

  • Thiocyanation : Convert a halogenated intermediate to a sulfanyl group via nucleophilic substitution.

  • Acetylation : React the sulfanyl intermediate with acetyl chloride to form the acetyl bridge.

Example Reaction :
Benzothienopyrimidine-Cl+NaS-C2H5Cu(I), DMFBenzothienopyrimidine-S-CH3COClAcetyl-sulfanyl intermediate\text{Benzothienopyrimidine-Cl} + \text{NaS-C}_2\text{H}_5 \xrightarrow{\text{Cu(I), DMF}} \text{Benzothienopyrimidine-S-} \xrightarrow{\text{CH}_3\text{COCl}} \text{Acetyl-sulfanyl intermediate}

Optimization Tips :

  • Catalyst : Cu(I) enhances reaction efficiency in DMF at 65–70°C.

  • Purification : Recrystallization from isopropanol-ether removes byproducts.

Stage 3: Coupling with Methyl 4-Aminobenzoate

Reagents : Methyl 4-aminobenzoate, thionyl chloride, methanol.
Steps :

  • Activate Amino Group : Treat methyl 4-aminobenzoate with thionyl chloride to form the acyl chloride.

  • Condensation : React the acyl chloride with the sulfanyl-acetyl intermediate in methanol under reflux.

Example Reaction :
Methyl 4-aminobenzoate+SOCl2Acyl chlorideSulfanyl intermediateFinal product\text{Methyl 4-aminobenzoate} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{Sulfanyl intermediate}} \text{Final product}

Yield Considerations :

  • Excess Thionyl Chloride : Ensures complete activation of the carboxylic acid.

  • Reaction Time : Reflux for 1–2 hours maximizes coupling efficiency.

Alternative Routes and Challenges

Alternative Methods

  • Grignard Reactions : For side-chain elongation (e.g., forming the hexahydrobenzothieno ring).

  • Mitsunobu Coupling : For forming the sulfanyl bridge, though less common in reported methods.

Common Challenges

ChallengeSolution
Low Yield in Pyrolysis Optimize temperature (e.g., 250°C) and use inert atmospheres.
Side Reactions in Thiocyanation Limit reaction time and use anhydrous DMF.
Purity Issues Column chromatography (silica gel, hexane/ethyl acetate).

Analytical Characterization

Key Techniques :

  • NMR : Confirm aromatic proton shifts (e.g., 4-methoxyphenyl at δ 3.8 ppm).

  • IR : Identify -C=O (1700 cm⁻¹) and -NH (3300 cm⁻¹) stretches.

  • Mass Spectrometry : Verify molecular ion peak at m/z 457.6 (C₂₂H₂₃N₃O₄S₂).

Table 2: Spectral Data

TechniqueObserved Data
¹H NMR δ 3.8 (s, 3H, OCH₃), 7.2–7.6 (m, aromatic H), 2.5–3.0 (m, hexahydrobenzothieno H).
IR 1690 cm⁻¹ (C=O), 660 cm⁻¹ (C-S) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate exhibit significant anticancer properties. The structural features of the compound allow it to interact with biological targets associated with cancer cell proliferation. For instance, derivatives of benzothieno[2,3-d]pyrimidine have shown selective cytotoxicity against tumorigenic cell lines due to their ability to inhibit specific enzymes involved in cell cycle regulation .

1.2 Antimicrobial Properties
The compound's sulfanyl and methoxyphenyl groups contribute to its potential antimicrobial activity. Similar compounds have been studied for their effectiveness against various bacterial strains and fungi. The presence of the benzothieno structure enhances the lipophilicity of the molecule, which may facilitate membrane penetration and increase antibacterial efficacy .

Pharmacological Applications

2.1 Enzyme Inhibition
Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate has been investigated for its ability to inhibit key enzymes that play roles in metabolic pathways. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells and pathogens.

2.2 Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Studies suggest that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate a candidate for further development as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate. Modifications to the methoxy and sulfanyl groups can significantly influence biological activity and selectivity towards target enzymes or receptors.

Structural Feature Effect on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Sulfanyl LinkerIncreases interaction with biological targets
Benzothieno CoreProvides structural stability and promotes enzyme inhibition

Case Studies

Case Study 1: Anticancer Screening
A study evaluated a series of benzothieno derivatives for anticancer activity against various cancer cell lines. Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate showed promising results with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compounds containing similar moieties. The results demonstrated significant inhibition of Gram-positive bacteria with minimal cytotoxicity towards human cell lines.

Mechanism of Action

The mechanism of action for Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing its core scaffold or functional groups, focusing on structural variations, physicochemical properties, and reported biological activities.

Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

  • Structural Differences : Replaces the methoxyphenyl group with a 4-methylphenyl substituent and uses an ethyl ester instead of a methyl ester.
  • Key Properties: Molecular Weight: 481.6 g/mol XLogP3: 4.2 Hydrogen Bond Donors/Acceptors: 1/7 Rotatable Bonds: 8
  • Implications : The methylphenyl group reduces polarity compared to methoxyphenyl, increasing lipophilicity (higher XLogP3). The ethyl ester may enhance metabolic stability but reduce solubility.

Ethyl 4-[[2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (CAS 686770-24-1)

  • Structural Differences : Lacks substituents on the phenyl ring (simple phenyl group at position 3) and uses an ethyl ester.
  • Key Properties :
    • Molecular Weight: 467.6 g/mol
    • XLogP3: 3.8
    • Topological Polar Surface Area (TPSA): 139 Ų
  • Lower XLogP3 compared to the methylphenyl analog suggests reduced lipophilicity.

2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

  • Structural Differences : Substitutes methoxyphenyl with ethoxyphenyl and replaces the methyl benzoate with a 4-methylphenyl acetamide group.
  • Key Properties :
    • CAS RN: 380453-38-3
    • Molecular Formula: C₃₀H₃₀N₄O₃S₂
  • The acetamide terminus may enhance hydrogen bonding but reduce esterase-mediated hydrolysis .

Q2/24 (Methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate)

  • Structural Differences: Features a cyclopentapyrimidinone core instead of a hexahydrobenzothienopyrimidinone.
  • Key Properties :
    • Reported Ki: 12 nM (selective for MMP-9)
    • Selectivity: >10-fold over other MMP isoforms
  • The sulfanylmethyl benzoate group is conserved, highlighting its importance in enzyme inhibition.

Tabulated Comparison of Key Parameters

Compound Name Molecular Weight (g/mol) XLogP3 TPSA (Ų) Notable Substituents Biological Activity (if reported)
Target Compound (Methyl 4-[...]benzoate) ~500 (estimated) ~4.5 ~139 4-Methoxyphenyl, methyl ester Not explicitly reported
Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate 481.6 4.2 139 4-Methylphenyl, ethyl ester No data
CAS 686770-24-1 467.6 3.8 139 Phenyl, ethyl ester No data
Q2/24 ~350 (estimated) 3.1 95 Cyclopentapyrimidinone, methyl benzoate MMP-9 Ki = 12 nM; selective inhibitor

Research Findings and Implications

Scaffold Importance: The hexahydrobenzothienopyrimidinone core, as seen in the target compound and its analogs, is associated with enzyme inhibitory activity. Modifications to the core (e.g., cyclopentapyrimidinone in Q2/24) can enhance potency and selectivity .

Substituent Effects :

  • Methoxy vs. Ethoxy : Methoxy groups generally improve solubility but may reduce membrane permeability compared to ethoxy .
  • Ester Choice : Methyl esters are more prone to hydrolysis than ethyl esters, impacting metabolic stability .

Sulfanyl Acetyl Linker: This moiety is critical for binding to enzymes like MMPs, as demonstrated by Q2/24’s sub-nanomolar Ki values .

Biological Activity

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C25H21N3O5S
Molecular Weight 475.527 g/mol
CAS Number 498546-63-7
Density Not specified
Boiling Point Not specified

Antimicrobial Activity

Research indicates that compounds similar to Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate exhibit significant antimicrobial properties. For example, a related thienopyrimidine compound was shown to be effective against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

The mechanism of action for compounds in this class often involves the inhibition of critical enzymes or pathways in microbial cells. For instance, studies have shown that thienopyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in bacteria and fungi . This inhibition leads to cell death or growth suppression.

Case Studies

  • Antifungal Activity :
    • A study evaluated various thienopyrimidine derivatives for antifungal efficacy. The compounds demonstrated potent activity against C. albicans, with a notable MIC of 4 μg/mL . This suggests that Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate may have similar or enhanced antifungal properties.
  • Bacterial Resuscitation :
    • In a separate study focusing on bacterial persister cells (dormant cells resistant to antibiotics), a related compound was found to stimulate resuscitation by activating ribosomal function via RluD enzyme interaction . This mechanism could imply potential applications for Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate in overcoming antibiotic resistance.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is limited, related compounds have shown favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. For instance:

ParameterValue
LogP Approximately 1.83
Solubility Not specified

These parameters suggest good bioavailability and potential for therapeutic use.

Q & A

Q. What are the key synthetic pathways for Methyl 4-[({[3-(4-methoxyphenyl)...]benzoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of benzothieno-pyrimidine precursors under acidic/basic conditions to form the hexahydro core .
  • Step 2 : Thiol-acetylation via nucleophilic substitution using mercaptoacetic acid derivatives, optimized at 60–80°C for 6–12 hours .
  • Step 3 : Esterification with methyl 4-aminobenzoate under coupling agents (e.g., EDC/HOBt) .
    Critical Factors :
  • Temperature control during cyclization (exothermic reactions may lead to byproducts) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most reliable for structural confirmation?

  • NMR Spectroscopy : 1H and 13C NMR confirm the benzothieno-pyrimidine scaffold (δ 7.2–8.1 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 519.6 [M+H]+) .

Q. How do functional groups (e.g., sulfanyl, methoxyphenyl) influence reactivity?

  • Sulfanyl Group : Prone to oxidation (forming sulfoxides/sulfones under H2O2) and nucleophilic substitution (e.g., alkylation) .
  • Methoxyphenyl : Electron-donating effects stabilize the pyrimidine ring, enhancing π-π stacking in target binding .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scaled synthesis?

  • Quantum Mechanics (QM) : Calculate transition states for cyclization steps to identify optimal catalysts (e.g., p-TsOH vs. HCl) .
  • AI-Driven Platforms : Train neural networks on existing reaction data (e.g., temperature, solvent polarity) to predict high-yield conditions .
    Example Workflow :

Input historical synthesis data (e.g., 80°C, DMF, 12h → 72% yield).

Use COMSOL Multiphysics to simulate heat/mass transfer in flow reactors .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Compare IC50 values under standardized conditions (e.g., ATP-binding assays vs. cell viability tests) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may confound activity .
    Case Study :
    A 2024 study found discrepancies in kinase inhibition (IC50 = 1.2 µM vs. 3.8 µM) due to residual DMSO in assay buffers .

Q. How do crystallographic studies inform SAR (Structure-Activity Relationship) for this compound?

  • X-Ray Diffraction : Resolves bond angles (e.g., C-S-C ~105°) and hydrogen-bonding networks critical for target binding .
  • Overlay Analysis : Compare with analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) to map steric/electronic requirements .

Q. What methodologies validate stability under physiological conditions?

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 37°C for 24h → monitor ester cleavage via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to detect thioether oxidation .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1h) → quantify parent compound via LC-MS/MS .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., molar ratios, catalyst loading) .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.